molecular formula C10H14O2S B13305889 1-(2,5-Dimethoxyphenyl)ethane-1-thiol

1-(2,5-Dimethoxyphenyl)ethane-1-thiol

Katalognummer: B13305889
Molekulargewicht: 198.28 g/mol
InChI-Schlüssel: FOQLZZOXMWEGGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with two methoxy groups (-OCH3) at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl mercaptan in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dimethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethoxyphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate oxidative stress pathways, inhibit microbial growth, or interact with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4-Dimethoxyphenyl)ethane-1-thiol
  • 1-(3,4-Dimethoxyphenyl)ethane-1-thiol
  • 1-(2,5-Dimethoxyphenyl)ethanol

Comparison: 1-(2,5-Dimethoxyphenyl)ethane-1-thiol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Eigenschaften

Molekularformel

C10H14O2S

Molekulargewicht

198.28 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)ethanethiol

InChI

InChI=1S/C10H14O2S/c1-7(13)9-6-8(11-2)4-5-10(9)12-3/h4-7,13H,1-3H3

InChI-Schlüssel

FOQLZZOXMWEGGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)OC)OC)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.